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Introduction
Lipases are a class of enzymes that catalyze the hydrolysis of fats (lipids). They are ubiquitous

in nature and play crucial roles in various biological processes, including fat digestion and

metabolism. In the realm of drug development and biotechnology, lipases are utilized for

various applications, such as the synthesis of chiral compounds, production of biofuels, and as

therapeutic agents. Consequently, the accurate determination of lipase activity is paramount for

research and industrial applications.

This document provides a detailed protocol for a common and reliable method to measure

lipase activity using the chromogenic substrate p-nitrophenyl palmitate (pNPP). This assay is

favored for its simplicity, rapidity, and suitability for high-throughput screening.[1]

Principle of the Assay
The lipase activity assay using p-nitrophenyl palmitate is a spectrophotometric method. The

principle lies in the enzymatic hydrolysis of the substrate, pNPP, by lipase. This reaction

releases p-nitrophenol (pNP) and palmitic acid. The liberated pNP is a yellow-colored

compound that can be quantitatively measured by its absorbance at a specific wavelength,

typically between 405 and 415 nm.[2][3] The rate of pNP formation is directly proportional to the

lipase activity in the sample. One unit of lipase activity is generally defined as the amount of

enzyme that liberates 1 µmol of p-nitrophenol per minute under specified assay conditions.[1]
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A common challenge with this assay is the low aqueous solubility of pNPP and the resulting

palmitic acid, which can cause turbidity in the reaction mixture and interfere with

spectrophotometric readings.[1][2] To overcome this, emulsifying agents or detergents, such as

Triton X-100, gum arabic, or sodium deoxycholate, are often included in the reaction buffer to

maintain a clear solution.[1][2][4][5]

Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for

performing the lipase activity assay using pNPP.

Materials and Reagents
p-Nitrophenyl palmitate (pNPP)

Isopropanol

Triton X-100

Sodium phosphate buffer or Tris-HCl buffer

Sodium deoxycholate (optional)

Gum arabic (optional)

Lipase enzyme standard (e.g., from Candida rugosa or porcine pancreas)

Test samples containing lipase

96-well microplate

Microplate reader capable of measuring absorbance at 410 nm

Incubator

Pipettes and tips

Reagent reservoirs
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Preparation of Reagents
1. Substrate Stock Solution (e.g., 10 mM pNPP): Dissolve an appropriate amount of pNPP in

isopropanol. For instance, to prepare a 10 mM solution, dissolve 37.75 mg of pNPP (MW:

377.5 g/mol ) in 10 mL of isopropanol. This solution should be stored protected from light.

2. Assay Buffer (e.g., 50 mM Sodium Phosphate Buffer, pH 8.0): Prepare a 50 mM sodium

phosphate buffer and adjust the pH to 8.0. The optimal pH may vary depending on the specific

lipase being assayed, with a range of pH 7.0 to 9.0 being common.[2]

3. Substrate Working Solution: A critical step is the preparation of a stable and clear substrate

emulsion. A common method involves mixing the pNPP stock solution with the assay buffer

containing an emulsifier.

Method A (with Triton X-100): Mix 1 volume of the pNPP stock solution with 9 volumes of the

assay buffer containing 0.2% (v/v) Triton X-100.[5] Vortex thoroughly to obtain a clear

emulsion.

Method B (with Gum Arabic and Sodium Deoxycholate): Prepare a solution of assay buffer

containing gum arabic and sodium deoxycholate. For example, add 50 mg of gum arabic and

100 mg of sodium deoxycholate to 45 mL of phosphate buffer (pH 7.0, 0.1 M). Then, add 5

mL of isopropanol containing 0.01 M pNPP.[6]

Important: The substrate working solution should be prepared fresh before each experiment.

Assay Procedure (96-Well Plate Format)
Pre-incubation: Add 180 µL of the substrate working solution to each well of a 96-well

microplate. Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5

minutes.[7]

Reaction Initiation: Add 20 µL of the lipase solution (enzyme standard or test sample) to the

appropriate wells to start the reaction.

Kinetic Measurement: Immediately place the microplate in a microplate reader pre-set to the

assay temperature. Measure the absorbance at 410 nm every minute for a duration of 10-20

minutes.[7]
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Endpoint Measurement (Alternative): If a kinetic measurement is not possible, incubate the

reaction mixture for a fixed period (e.g., 15-30 minutes) at the desired temperature. Stop the

reaction by adding a suitable reagent (e.g., 50 µL of 2N NaOH) and then measure the final

absorbance at 410 nm.[8]

Controls: Include appropriate controls in the assay:

Blank: 180 µL of substrate working solution and 20 µL of buffer (without enzyme). This is

to account for any spontaneous hydrolysis of pNPP.

Negative Control: If testing inhibitors, include a control with the enzyme and solvent used

to dissolve the inhibitor.

Data Presentation and Analysis
The rate of the enzymatic reaction is determined by calculating the change in absorbance per

minute (ΔAbs/min).

Calculate the Reaction Rate: For each sample, subtract the rate of the blank from the rate of

the sample to correct for non-enzymatic hydrolysis.

Calculate Lipase Activity: The lipase activity can be calculated using the Beer-Lambert law:

Activity (U/mL) = (ΔAbs/min * Total Assay Volume (mL)) / (Molar Extinction Coefficient of pNP

* Light Path Length (cm) * Enzyme Volume (mL))

The molar extinction coefficient of p-nitrophenol under specific pH and temperature

conditions needs to be determined or obtained from the literature.

All quantitative data should be summarized in a structured table for clear comparison.
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Sample ID
ΔAbs/min
(Corrected)

Lipase Activity
(U/mL)

Standard Deviation

Standard 1

Standard 2

Test Sample 1

Test Sample 2

Negative Control

Experimental Workflow Diagram
The following diagram illustrates the key steps in the lipase activity assay protocol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b180385#lipase-activity-assay-protocol-using-p-
nitrophenyl-palmitate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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